molecular formula C11H11NO2S2 B13678112 Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Cat. No.: B13678112
M. Wt: 253.3 g/mol
InChI Key: IQMALMLZWMRCPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that features both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the use of a condensation reaction between a thiophene aldehyde and a thiazole ester in the presence of a base . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processing .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and thiazole compounds .

Scientific Research Applications

Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(Thiophen-2-yl)thiazole-4-carboxylate
  • Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
  • Ethyl 2-(Furan-2-ylmethyl)thiazole-4-carboxylate

Uniqueness

This compound is unique due to its specific combination of thiophene and thiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

Ethyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a compound that belongs to the thiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a unique combination of thiophene and thiazole rings, contributing to its reactivity and biological potential. Its molecular formula is C11H11N2O2SC_{11}H_{11}N_{2}O_{2}S with a molecular weight of approximately 239.31 g/mol. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that derivatives of thiophene compounds exhibit potent antibacterial activity against Gram-negative bacteria such as Escherichia coli and certain fungi like Candida albicans .

MicroorganismActivity (MIC μg/mL)
E. coli50
Candida albicans25
Staphylococcus aureus30

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, showing effectiveness against various cancer cell lines. In vitro studies have indicated that this compound can inhibit the growth of specific tumor cells, with some derivatives exhibiting IC50 values in the low micromolar range .

Cell LineIC50 (μM)
RPMI-8226 (Leukemia)0.08
MCF-7 (Breast Cancer)1.61
A-431 (Skin Cancer)1.98

3. Anti-inflammatory Activity

Research indicates that thiazole derivatives, including this compound, exhibit anti-inflammatory effects by modulating inflammatory pathways . This activity is crucial for developing treatments for chronic inflammatory diseases.

4. Neuroprotective Activity

Emerging studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The mechanisms are thought to involve the inhibition of oxidative stress and modulation of neuronal signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Protein Binding: The compound has been shown to bind effectively to specific protein targets, potentially inhibiting their function and leading to therapeutic effects.
  • Enzyme Inhibition: It may inhibit enzymes involved in critical cellular processes, such as those required for bacterial cell wall synthesis .

Case Studies

Several studies have highlighted the potential of this compound as a lead compound in drug development:

  • Antimicrobial Evaluation: A study reported that derivatives exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics .
  • Antitumor Screening: In another evaluation by the National Cancer Institute, multiple derivatives were tested against a panel of human tumor cell lines, revealing promising anticancer activity .

Properties

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3 g/mol

IUPAC Name

ethyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7-16-10(12-9)6-8-4-3-5-15-8/h3-5,7H,2,6H2,1H3

InChI Key

IQMALMLZWMRCPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CS2

Origin of Product

United States

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